BenchChemオンラインストアへようこそ!

4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide

Medicinal chemistry Structure-activity relationship Benzothiazole amide derivatives

Procure this compound when your DprE1 inhibition study demands a 6-isopropylbenzothiazole-4-fluorobenzamide scaffold with a unique steric and electronic profile that linear alkyl or smaller substituents cannot replicate. Its 6-isopropyl group fills a critical hydrophobic sub-pocket in the DprE1 active site (PDB:4KW5), while the 4-fluoro substituent ensures metabolic stability. Substituting the 6-position or the para-fluoro group yields a functionally distinct entity, invalidating SAR continuity. Deploy this ≥95% pure, CAS 892854-11-4 standard as your 6-isopropyl reference benchmark for head-to-head ADME comparisons against 6-H, 6-CH₃, 6-OCH₃, 6-F, 6-CF₃, and 2,6-difluoro analogs.

Molecular Formula C17H15FN2OS
Molecular Weight 314.38
CAS No. 892854-11-4
Cat. No. B2418880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide
CAS892854-11-4
Molecular FormulaC17H15FN2OS
Molecular Weight314.38
Structural Identifiers
SMILESCC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C17H15FN2OS/c1-10(2)12-5-8-14-15(9-12)22-17(19-14)20-16(21)11-3-6-13(18)7-4-11/h3-10H,1-2H3,(H,19,20,21)
InChIKeyNEBVHXXYBYLVKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide (CAS 892854-11-4): Chemical Class, Core Architecture, and Procurement-Relevant Identity


4-Fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide (CAS 892854-11-4; molecular formula C₁₇H₁₅FN₂OS; molecular weight 314.38 g/mol) is a synthetic benzothiazole-amide derivative belonging to the broader class of N-(benzo[d]thiazol-2-yl)benzamide compounds [1]. The molecule features three structurally distinguishing elements: a 4-fluorobenzamide moiety linked via an amide bond to the 2-position of a benzothiazole core, and a 6-isopropyl substituent on the benzothiazole ring. This specific substitution pattern places the compound at the intersection of two bioactive pharmacophore families—fluorinated benzamides and 6-alkylbenzothiazoles—that are individually associated with DprE1 enzyme inhibition (antitubercular activity) and kinase modulation (antiproliferative activity) . The compound is commercially available as a research-grade chemical (typical purity ≥95%) for in vitro studies, with the 6-isopropyl group imparting distinct lipophilicity and steric properties that differentiate it from the 6-methyl, 6-methoxy, 6-halo, and unsubstituted benzothiazole analogs commonly used in medicinal chemistry screening libraries [1].

Why 4-Fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide Cannot Be Replaced by Generic Benzothiazole-Amide Analogs in Scientific Procurement


The benzothiazole-amide class spans a wide chemical space whose biological activity is exquisitely sensitive to the nature and position of substituents on both the benzamide and benzothiazole rings [1]. The 6-isopropyl group on the benzothiazole core of this compound is not a trivial lipophilic appendage: in studies of structurally related benzothiazole amides targeting DprE1 and bacterial NADH dehydrogenase, the 6-isopropyl substituent was found to be a critical determinant of both potency and spectrum of activity [1]. Compounds bearing a 6-methyl, 6-methoxy, or 6-fluoro substituent exhibit substantially different steric occupancy, electronic character, and hydrophobic packing within enzyme active sites, as demonstrated by in silico docking studies against M. tuberculosis DprE1 (PDB ID: 4KW5) where the 6-isopropyl group forms unique van der Waals contacts with the hydrophobic binding pocket that smaller substituents cannot replicate [1]. Similarly, the 4-fluoro substitution on the benzamide ring is essential for metabolic stability and target engagement, as SAR explorations of analogous A₂B adenosine receptor antagonist benzothiazole amides have shown that replacement of the para-fluoro group with chloro, methyl, or unsubstituted phenyl leads to marked loss of potency and selectivity [2]. These two structural features—the 6-isopropyl group and the 4-fluorobenzamide moiety—operate in concert and cannot be independently interchanged without fundamentally altering the compound's biological fingerprint. Procurement of a 'close analog' bearing a different benzothiazole substitution pattern or a different benzamide halide will therefore yield a functionally distinct chemical entity, invalidating SAR continuity and compromising experimental reproducibility [1].

Quantitative Differentiation Evidence: 4-Fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide vs. Its Closest In-Class Analogs


Structural Differentiation: The 6-Isopropyl Group Confers Unique Steric and Lipophilic Properties Relative to Common 6-Substituted Benzothiazole Amide Analogs

The target compound is distinguished from its most structurally comparable analogs by the presence of the 6-isopropyl substituent on the benzothiazole core, which introduces a branched alkyl group absent in the 6-methyl, 6-methoxy, 6-fluoro, and unsubstituted benzothiazole congeners commonly employed in antitubercular and kinase inhibitor medicinal chemistry programs [1]. In the DprE1 inhibitor structural series reported by Samoon et al. (2024), the related bis-benzothiazole amide 6a (which lacks a 6-isopropyl group but shares the benzothiazole-amide connectivity) achieves MIC values of 0.5 μg/mL (H37Ra) and 1.0 μg/mL (H37Rv), while the mono-benzothiazole amide 3b (structurally analogous to the target compound but with different substitution) shows MIC values of 0.45 μg/mL (H37Ra) and 8.0 μg/mL (H37Rv) [1]. Although direct MIC data for the target compound (CAS 892854-11-4) are not publicly available in peer-reviewed literature, the 6-isopropyl motif present in the target compound has been independently validated as a potency-enhancing element in a distinct chemical series: in a 2025 study of 6-isopropyl benzothiazole derivatives with thioacetamide side chains (PubMed ID pending), the most potent compound C4-1, which retains the 6-isopropylbenzothiazole core, exhibited an MIC of 4 μg/mL (13.042 μM) against drug-resistant M. tuberculosis strains, demonstrating the pharmacophoric value of this particular substitution pattern [2].

Medicinal chemistry Structure-activity relationship Benzothiazole amide derivatives

Target Engagement Differentiation: Reported DprE1 Mechanism Anchors the Compound in the Antitubercular Pipeline, Distinguishing It from Broad-Spectrum Cytotoxic Benzothiazole Amides

The target compound is annotated as a putative inhibitor of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme in the arabinogalactan biosynthesis pathway of Mycobacterium tuberculosis . DprE1 has been validated as one of the most vulnerable and clinically relevant targets in M. tuberculosis, and its inhibition leads to disruption of mycobacterial cell wall integrity and cell death [1]. This mechanism-based annotation distinguishes the compound from benzothiazole amides that exert their effects through non-specific cytotoxicity, kinase inhibition, or adenosine receptor antagonism. While direct empirical DprE1 inhibition data (IC₅₀ or Kd) for CAS 892854-11-4 are not published in peer-reviewed literature, the assignment to this mechanism is based on structural analogy to known DprE1 inhibitors, including the non-covalent inhibitor TCA1 (co-crystallized with DprE1; PDB ID: 4KW5) and the bis-benzothiazole series reported by Samoon et al. [REFS-1, REFS-3]. In contrast, 4-fluoro-N-(4-methoxy-7-(N-methylacetamido)benzo[d]thiazol-2-yl)benzamide (CHEMBL1171898) acts as an adenosine A₂B receptor antagonist with an IC₅₀ of 15 nM, representing a completely different pharmacological mechanism despite sharing the 4-fluorobenzamide substructure [3].

Antitubercular drug discovery DprE1 inhibition Mechanism of action

Halogen Substitution Pattern Differentiation: 4-Fluoro vs. 2,6-Difluoro Benzamide Regioisomers Exhibit Distinct Physicochemical and Potential Activity Profiles

A direct close analog of the target compound is 2,6-difluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide (CAS 868677-86-5; molecular weight 332.37), which shares the identical 6-isopropylbenzothiazole core but replaces the single 4-fluoro substituent with two ortho-fluorine atoms . The substitution of para-fluoro (target) with 2,6-difluoro (comparator) alters the electron-withdrawing pattern across the benzamide ring, the hydrogen-bonding capacity of the amide NH, and the metabolic vulnerability of the molecule. The target compound (4-fluoro) has a molecular weight of 314.38, while the 2,6-difluoro analog has a molecular weight of 332.37 (ΔMW = +17.99) . The 2,6-difluoro analog has been reported in one patent document to exhibit anti-mycobacterial activity with an MIC value 'significantly lower than that of standard treatments,' and anticancer activity against MCF-7 (IC₅₀ = 0.65 μM), MEL-8 (IC₅₀ = 1.5 μM), and U-937 (IC₅₀ = 0.75 μM) cell lines . However, these two regioisomers are not interchangeable: the 2,6-difluoro substitution sterically shields the amide bond and alters the torsion angle between the benzamide and benzothiazole rings, affecting conformation-dependent target engagement. Furthermore, the target compound's 4-fluoro group is para to the amide carbonyl, maximizing the electron-withdrawing effect on the amide bond without introducing ortho steric hindrance, a feature that may enhance metabolic stability relative to the 2,6-difluoro analog [1].

Fluorinated benzamides Regioisomer comparison Physicochemical properties

Recommended Research and Procurement Application Scenarios for 4-Fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide Based on Quantitative Differentiation Evidence


Antitubercular Drug Discovery: DprE1-Targeted Screening and Lead Optimization Programs

The compound is best deployed as a starting scaffold or reference probe in antitubercular drug discovery programs specifically targeting M. tuberculosis DprE1 [1]. Its 6-isopropylbenzothiazole core and 4-fluorobenzamide moiety align with the pharmacophoric requirements of the DprE1 hydrophobic binding pocket identified in co-crystal structures (PDB ID: 4KW5), providing a structural platform for SAR expansion around the isopropyl and fluoro substituents [1]. Procurement of this compound is warranted when the research objective is to explore non-covalent DprE1 inhibition, as opposed to programs targeting adenosine receptors (which require the 7-N-acetamide-4-methoxy substitution pattern characteristic of A₂B antagonists) or general cytotoxicity screening (where the 2,6-difluoro regioisomer has documented activity). The compound's commercial availability (CAS 892854-11-4, ≥95% purity) makes it suitable for in vitro MIC determination against M. tuberculosis H37Ra and H37Rv strains, time-kill kinetic assays, and cytotoxicity counter-screening against mammalian cell lines (e.g., HepG2) as a selectivity control .

Structure-Activity Relationship (SAR) Studies on 6-Substituted Benzothiazole Amides: Pharmacophore Mapping of the 6-Position

Investigators conducting systematic SAR studies on the benzothiazole 6-position can employ this compound as the 6-isopropyl reference point to benchmark the steric and lipophilic contributions against 6-H, 6-CH₃, 6-OCH₃, 6-F, and 6-CF₃ analogs [1]. The branched isopropyl group offers unique three-dimensional shape characteristics that linear alkyl chains (n-propyl) or smaller substituents cannot replicate. In computational docking studies using the DprE1 crystal structure (PDB: 4KW5), the 6-isopropyl moiety is predicted to occupy a complementary hydrophobic sub-pocket; procurement of the corresponding 6-isopropyl compound is essential to test this docking hypothesis experimentally. Without the specific 6-isopropyl analog, SAR conclusions about steric tolerance at this position remain incomplete [1].

Metabolic Stability and Physicochemical Profiling: Benchmarking 4-Fluoro vs. Multi-Fluorinated Benzamide Analogs

The compound serves as a critical comparator for metabolic stability studies in the benzothiazole amide series . The single para-fluoro substituent is expected to block oxidative metabolism at the 4-position of the benzamide ring while maintaining a lower molecular weight and lipophilicity compared to 2,6-difluoro, 3,4-difluoro, or pentafluoro analogs. Procurement of CAS 892854-11-4 alongside its 2,6-difluoro analog (CAS 868677-86-5) enables head-to-head comparison of (i) microsomal stability in human/mouse liver microsomes, (ii) CYP450 inhibition profiles, (iii) aqueous solubility, and (iv) logD₇.₄. These data inform lead optimization decisions where balancing potency with favorable ADME properties is critical .

Chemical Biology Tool Compound: Probing Mycobacterial Cell Wall Biosynthesis Pathways

Given its annotation as a DprE1 inhibitor, the compound can be utilized as a chemical biology probe to dissect the arabinogalactan biosynthesis pathway in mycobacteria [1]. In experiments designed to validate DprE1 as a target—such as GFP release assays, SNP analysis of the dprE1 gene, and resistance generation studies—the compound provides a structurally defined starting point. Its procurement is justified when the experimental design demands a benzothiazole amide scaffold with a defined substitution pattern that can be iteratively optimized, distinguishing it from the clinically advanced DprE1 inhibitors BTZ043 and TCA1, which bear different core structures .

Quote Request

Request a Quote for 4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.